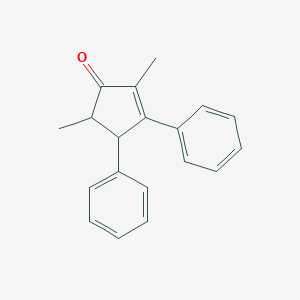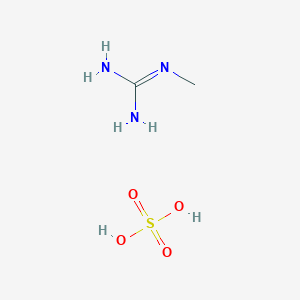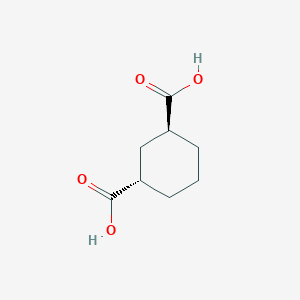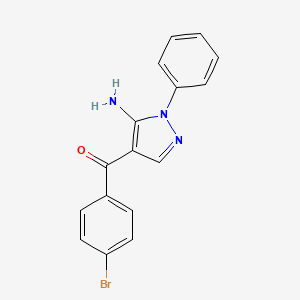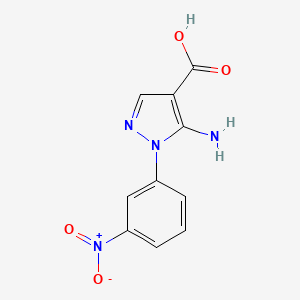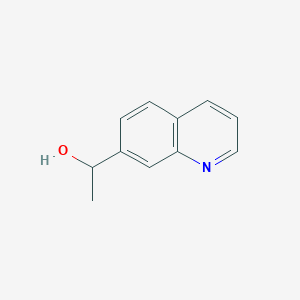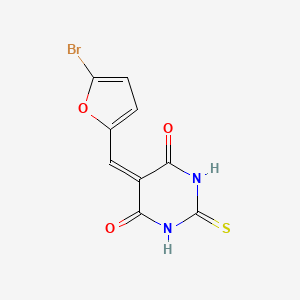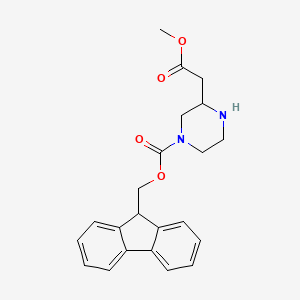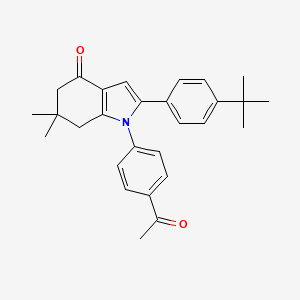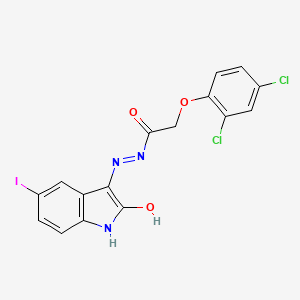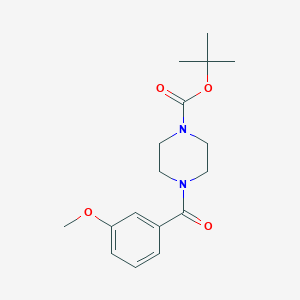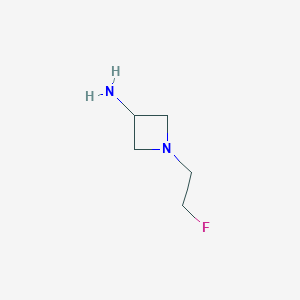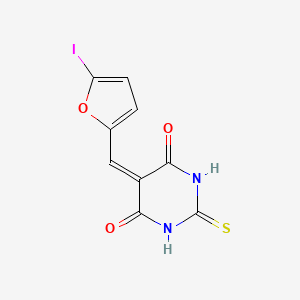
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione, or 5-Iodo-FDP, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to be useful in a variety of applications, including as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for the compound '5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione' involves the condensation of 5-iodofurfural with thiourea followed by cyclization to form the desired product.
Starting Materials
5-iodofurfural, thiourea
Reaction
5-iodofurfural is reacted with thiourea in the presence of a suitable solvent and catalyst to form the intermediate 5-(5-iodofuran-2-ylmethylene)thiourea., The intermediate is then cyclized by heating in the presence of a suitable base to form the final product, 5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione.
Aplicaciones Científicas De Investigación
5-Iodo-FDP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a biocatalyst in enzymatic reactions, and as a fluorescent probe for imaging. In addition, 5-Iodo-FDP has been studied for its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions.
Mecanismo De Acción
The mechanism of action of 5-Iodo-FDP is not fully understood. However, it is believed that the compound acts as an electron acceptor, allowing the transfer of electrons from one molecule to another. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 5-Iodo-FDP are not yet fully understood. However, the compound has been found to be non-toxic in animal studies, suggesting that it may be safe for use in laboratory experiments. In addition, 5-Iodo-FDP has been found to have antioxidant properties, which may be beneficial for certain medical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-Iodo-FDP is its ability to act as an electron acceptor. This allows for the formation of new chemical bonds, which can then be used in a variety of scientific research applications. The main limitation of 5-Iodo-FDP is that it is not water soluble, making it difficult to use in some laboratory experiments.
Direcciones Futuras
There are a variety of potential future directions for the research and application of 5-Iodo-FDP. These include further research into the biochemical and physiological effects of the compound, as well as its potential use in the development of new drugs and as a substrate for enzyme-catalyzed reactions. Additionally, further research into the synthesis of 5-Iodo-FDP could lead to more efficient and cost-effective methods of production. Finally, further research into the structure and properties of 5-Iodo-FDP could lead to new applications for the compound in medical and scientific research.
Propiedades
IUPAC Name |
5-[(5-iodofuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IN2O3S/c10-6-2-1-4(15-6)3-5-7(13)11-9(16)12-8(5)14/h1-3H,(H2,11,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPTYIBTUVRDDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)I)C=C2C(=O)NC(=S)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Iodo-furan-2-ylmethylene)-2-thioxo-dihydro-pyrimidine-4,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R,4R,6S)-t-Butyl 6-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6355478.png)
